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Introduction
Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide primarily used

for the control of a broad spectrum of annual and perennial weeds and brush.[1] Its mechanism

of action in plants is the inhibition of photosynthesis.[1] In mammalian systems, however,

exposure to bromacil can lead to a range of toxicological effects. This technical guide provides

a comprehensive overview of the toxicological profile of bromacil in mammalian systems, with

a focus on quantitative data, detailed experimental methodologies, and the underlying

molecular mechanisms and signaling pathways. This information is intended to be a valuable

resource for researchers, scientists, and professionals involved in drug development and safety

assessment.

Executive Summary
Bromacil exhibits low acute toxicity via oral, dermal, and inhalation routes in mammalian

systems. However, repeated or long-term exposure can lead to adverse effects, primarily

targeting the thyroid gland and the liver. In long-term studies, bromacil has been shown to

induce thyroid follicular cell tumors in rats and liver tumors in male mice. Genotoxicity studies

have yielded mixed results, with most in vivo assays being negative. Bromacil is not

considered to be a reproductive or developmental toxicant at doses that are not maternally

toxic. The mechanisms underlying its toxicity are not fully elucidated but are thought to involve

disruption of thyroid hormone homeostasis and induction of hepatic enzymes.
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Acute Toxicity
Bromacil demonstrates low acute toxicity in mammalian species. The following table

summarizes the acute toxicity data for bromacil.

Route of Exposure Species LD50/LC50 Reference

Oral Rat 5200 mg/kg [2]

Dermal Rabbit >5000 mg/kg [2]

Inhalation (4-hour) Rat >4.8 mg/L [2]

Experimental Protocol: Acute Oral Toxicity (Rat)

A standardized acute oral toxicity study, such as one following OECD Guideline 420 (Acute

Oral Toxicity - Fixed Dose Procedure), is typically conducted.

Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-

pregnant females.

Housing: Animals are housed in individual cages under controlled conditions of temperature,

humidity, and light cycle.

Dosing: A single dose of bromacil, dissolved or suspended in a suitable vehicle (e.g., corn

oil), is administered by oral gavage. A control group receives the vehicle alone.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central

nervous system effects; and somatomotor activity and behavior pattern), and body weight

changes for at least 14 days.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.
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Repeated exposure to bromacil has been shown to cause adverse effects, with the liver and

thyroid being the primary target organs.

Subchronic Toxicity
Species Duration Route NOAEL LOAEL

Key
Findings

Referenc
e

Rat 90 days Dietary
2.5

mg/kg/day

12.5

mg/kg/day

Decreased

body

weight

gain,

increased

liver and

thyroid

weights.

Dog 90 days Dietary
12.5

mg/kg/day

62.5

mg/kg/day

Decreased

body

weight

gain.

Chronic Toxicity
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Species Duration Route NOAEL LOAEL
Key
Findings

Referenc
e

Rat 2 years Dietary
12.5

mg/kg/day

62.5

mg/kg/day

Decreased

body

weight gain

in females,

thyroid

follicular

cell

hyperplasia

.

Dog 2 years Dietary
31.2

mg/kg/day

>31.2

mg/kg/day

No

treatment-

related

effects

observed.

Experimental Protocol: Chronic Toxicity Study (Rat)

A long-term combined chronic toxicity/carcinogenicity study, following a protocol similar to

OECD Guideline 453, is conducted to assess the effects of repeated bromacil exposure.

Test Animals: Young adult rats of a single strain.

Group Size: At least 20 animals per sex per group for chronic toxicity assessment.

Dosing: Bromacil is administered in the diet at three or more dose levels, plus a control

group, for a period of 24 months.

Clinical Observations: Daily cage-side observations for clinical signs of toxicity and twice-

weekly detailed observations are performed. Body weight and food consumption are

recorded weekly for the first 13 weeks and monthly thereafter. Ophthalmoscopic

examinations are conducted at the beginning and end of the study.

Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months

for analysis of hematological and clinical chemistry parameters (e.g., liver and kidney
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function tests, thyroid hormones).

Urinalysis: Urinalysis is performed at the same intervals as blood collection.

Pathology: A full necropsy is performed on all animals. Organ weights are recorded.

Comprehensive histopathological examination of a wide range of tissues from control and

high-dose groups is conducted. Target organs are also examined in the lower dose groups.

Carcinogenicity
Long-term bioassays have indicated a carcinogenic potential for bromacil in rodents, with the

liver and thyroid being the target organs.

Species Duration Route NOAEL LOAEL
Key
Findings

Referenc
e

Rat 2 years Dietary
12.5

mg/kg/day

62.5

mg/kg/day

Increased

incidence

of thyroid

follicular

cell

adenomas

in males.

Mouse 78 weeks Dietary

12.5

mg/kg/day

(males)

62.5

mg/kg/day

(males)

Increased

incidence

of

hepatocell

ular

adenomas

and

carcinomas

in males.

Experimental Protocol: Carcinogenicity Study (Mouse)

A carcinogenicity bioassay, following a protocol similar to OECD Guideline 451, is performed to

evaluate the carcinogenic potential of bromacil.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1667870?utm_src=pdf-body
https://www.benchchem.com/product/b1667870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Animals: Young adult mice of a single strain.

Group Size: At least 50 animals per sex per group.

Dosing: Bromacil is administered in the diet at three or more dose levels, plus a control

group, for a period of 18-24 months.

Observations: Similar to the chronic toxicity study, with a focus on the detection of palpable

masses.

Pathology: A complete necropsy is performed on all animals. All gross lesions are examined

histopathologically. A full histopathological examination of all organs and tissues is conducted

for the control and high-dose groups.

Genotoxicity
The genotoxicity of bromacil has been evaluated in a battery of in vitro and in vivo assays,

with mixed results.

Assay Test System
Metabolic
Activation

Result Reference

Ames Test
Salmonella

typhimurium
With and without Negative

In vitro

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without Positive

In vivo

Micronucleus

Assay

Mouse bone

marrow
N/A Negative

In vivo Dominant

Lethal Assay
Mouse N/A Negative

Experimental Protocol: In Vivo Micronucleus Assay (Mouse)
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The in vivo micronucleus test, following a protocol similar to OECD Guideline 474, is used to

assess the potential of bromacil to induce chromosomal damage.

Test Animals: Young adult mice.

Dosing: At least three dose levels of bromacil are administered, typically by oral gavage or

intraperitoneal injection, usually in two doses 24 hours apart. A vehicle control and a positive

control group are included.

Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least

2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of

micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to

assess bone marrow toxicity.

Reproductive and Developmental Toxicity
Bromacil is not considered a primary reproductive or developmental toxicant. Effects on

reproduction and development are generally observed only at doses that also cause maternal

toxicity.

Reproductive Toxicity
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Species
Study
Type

Route
NOAEL
(Parental)

NOAEL
(Offsprin
g)

Key
Findings

Referenc
e

Rat
Two-

generation
Dietary

12.5

mg/kg/day

12.5

mg/kg/day

Decreased

body

weight in

parents

and

offspring at

maternally

toxic

doses. No

effects on

reproductiv

e

parameters

.

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat)

A two-generation study, following a protocol similar to OECD Guideline 416, is conducted to

assess the effects of bromacil on reproductive function.

Test Animals: Young adult male and female rats (P generation).

Dosing: Bromacil is administered in the diet at three or more dose levels, plus a control

group, throughout gametogenesis, mating, gestation, and lactation for two generations.

Reproductive and Offspring Parameters: Data are collected on mating performance, fertility,

gestation length, parturition, litter size, sex ratio, pup viability, and pup growth.

Pathology: A complete necropsy and histopathological examination of the reproductive

organs are performed on the parental animals. Gross necropsy is performed on all offspring.

Developmental Toxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1667870?utm_src=pdf-body
https://www.benchchem.com/product/b1667870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species
Duration
of
Exposure

Route
NOAEL
(Maternal
)

NOAEL
(Develop
mental)

Key
Findings

Referenc
e

Rat
Gestation

days 6-15
Gavage

25

mg/kg/day

100

mg/kg/day

Maternal

toxicity

(decreased

body

weight

gain) at

100

mg/kg/day.

No

developme

ntal effects

at non-

maternally

toxic

doses.

Rabbit
Gestation

days 6-18
Gavage

10

mg/kg/day

30

mg/kg/day

Maternal

toxicity at

30

mg/kg/day.

No

developme

ntal effects

at non-

maternally

toxic

doses.

Experimental Protocol: Prenatal Developmental Toxicity Study (Rabbit)

A developmental toxicity study, following a protocol similar to OECD Guideline 414, is

performed to evaluate the potential of bromacil to cause adverse effects on the developing

fetus.
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Test Animals: Pregnant rabbits.

Dosing: Bromacil is administered by oral gavage daily during the period of organogenesis

(gestation days 6-18).

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and

food consumption are recorded.

Fetal Examination: On gestation day 29, the uterus is examined to determine the number of

corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed

and examined for external, visceral, and skeletal malformations and variations.

Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying bromacil-induced toxicity in mammals are still

under investigation. However, current evidence points to effects on the thyroid and liver,

potentially through indirect mechanisms.

Thyroid Toxicity
Bromacil has been shown to induce thyroid follicular cell tumors in rats. Interestingly, studies

suggest that bromacil does not directly inhibit thyroid peroxidase, a key enzyme in thyroid

hormone synthesis. This indicates an indirect mechanism of thyroid disruption. One hypothesis

is that bromacil induces hepatic microsomal enzymes, such as cytochrome P450s, which can

increase the metabolism and clearance of thyroid hormones. This leads to a decrease in

circulating thyroid hormone levels, which in turn stimulates the pituitary to release more thyroid-

stimulating hormone (TSH). Chronic TSH stimulation can lead to thyroid follicular cell

hyperplasia and, eventually, tumor formation.

Bromacil Liver exposure Hepatic Microsomal
Enzymes (e.g., CYPs)

 induces Thyroid Hormones
(T3, T4)

 increases metabolism of Pituitary negative feedback Thyroid-Stimulating
Hormone (TSH)

 releases Thyroid stimulates Follicular Cell
Hyperplasia

 leads to Thyroid Tumors can progress to

Click to download full resolution via product page

Caption: Proposed indirect mechanism of bromacil-induced thyroid toxicity.

Liver Toxicity
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In male mice, high doses of bromacil have been associated with an increased incidence of

hepatocellular adenomas and carcinomas. The mechanism is not fully understood but may

involve the induction of hepatic cytochrome P450 (CYP) enzymes. The activation of nuclear

receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor

(PXR) by xenobiotics can lead to the induction of CYP enzymes involved in drug and steroid

metabolism. Chronic activation of these pathways can promote cell proliferation and contribute

to tumor development. Additionally, oxidative stress may play a role in bromacil-induced liver

toxicity. The metabolism of bromacil could potentially generate reactive oxygen species

(ROS), leading to cellular damage and a pro-inflammatory environment that is conducive to

tumorigenesis.

Bromacil Hepatocyte enters

CAR/PXR
Nuclear Receptors activates

Metabolism

 metabolizes Bromacil

Cytochrome P450
Enzymes

 induces Increased Cell
Proliferation

 promotes

Liver Tumors

 can lead to

Reactive Oxygen
Species (ROS)

 generates Oxidative Stress causes Cellular Damage leads to

 contributes to

Click to download full resolution via product page

Caption: Potential pathways of bromacil-induced liver toxicity in mice.

Conclusion
Bromacil exhibits a toxicological profile characterized by low acute toxicity but with the

potential for target organ toxicity in the thyroid and liver upon chronic exposure at high doses.

The carcinogenic effects observed in rodents appear to occur through non-genotoxic, indirect

mechanisms, likely involving disruption of hormonal homeostasis and induction of metabolic

enzymes. Further research is warranted to fully elucidate the specific molecular signaling

pathways involved in bromacil-induced toxicity in mammalian systems. This in-depth

understanding is crucial for accurate risk assessment and the development of strategies to

mitigate potential adverse health effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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